molecular formula C20H18ClN3O4S2 B2990988 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 866842-80-0

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2990988
CAS No.: 866842-80-0
M. Wt: 463.95
InChI Key: YWOPDCTZTYEKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide features a pyrimidinone core substituted with a 4-chlorophenylsulfonyl group and an acetamide linkage to a 2-ethylphenyl moiety. This structure is characteristic of sulfonamide-containing heterocycles, which are often explored for their biological activities, including enzyme inhibition and antimicrobial properties . The sulfonyl and acetamide groups contribute to hydrogen-bonding interactions, influencing solubility and binding affinity .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-13-5-3-4-6-16(13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOPDCTZTYEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O3S2C_{16}H_{16}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 394.9 g/mol. The structure features a pyrimidine ring substituted with a sulfonyl group and an ethylphenyl acetamide moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound through various assays, focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against various strains. In particular:

  • Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other bacterial strains tested.

The results indicate that the presence of the sulfonamide group enhances the compound's interaction with bacterial targets, potentially inhibiting their growth.

Enzyme Inhibition

The compound was also assessed for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) :
    • The compound exhibited strong inhibitory activity with an IC50 value significantly lower than the standard reference.
    • AChE inhibition is crucial for therapeutic applications in neurodegenerative diseases.
  • Urease :
    • Strong inhibitory effects were noted, with several derivatives showing IC50 values in the low micromolar range.
    • Urease inhibitors are important in treating conditions like urease-related infections and kidney stones.

Research Findings and Case Studies

A comprehensive study conducted by researchers synthesized various derivatives of this compound and evaluated their pharmacological potential. Key findings include:

CompoundTarget BacteriaActivity LevelIC50 (µM)
7lSalmonella typhiModerate2.14±0.003
7mBacillus subtilisStrong0.63±0.001
7nOther strainsWeak to Moderate2.17±0.006
7oUreaseStrong1.13±0.003

These results underscore the potential of this compound as a lead for developing new antibacterial agents and enzyme inhibitors.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : Docking studies suggest that the compound interacts favorably with active sites of target enzymes and bacterial proteins.
  • Structural Compatibility : The sulfonamide functionality likely enhances binding affinity due to hydrogen bonding and hydrophobic interactions with the target sites.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine ring, aromatic acetamide groups, or sulfonyl/sulfanyl linkages. These variations impact molecular weight, melting points, and spectroscopic profiles:

Compound Name/Structure Substituents (Pyrimidine/Aromatic) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-Cl-C6H4-SO2; 2-ethylphenyl ~424.9 (calculated) Not reported Expected νmax: ~1670 (C=O), ~1350 (SO2) cm⁻¹
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide 4-methyl-pyrimidinone; 2,3-dichlorophenyl 344.21 230 1H NMR (DMSO-d6): δ 7.82 (d, J=8.2 Hz, H-4′)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) 4,6-diamino-pyrimidine; 4-Cl-C6H4 323.79 Not reported Intramolecular N–H⋯N (S(7) motif)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a) Cyano-hydrazone; 4-sulfamoylphenyl 357.38 288 IR: 2214 (C≡N), 1664 (C=O) cm⁻¹
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-oxadiazole; 2-methyl-6-nitrophenyl 423.0 Not reported 1H NMR: δ 10.13 (s, NH), 7.92 (d, J=8.7 Hz, ArH)

Key Observations :

  • Pyrimidine Substitutions: The target compound’s 4-chlorophenylsulfonyl group enhances electron-withdrawing effects compared to diaminopyrimidine (Compound I, ) or methyl-oxadiazole derivatives . This may improve metabolic stability but reduce solubility.
  • Spectral Signatures: The absence of a cyano group (cf. compound 13a, ) or indole moiety () distinguishes the target compound’s IR/NMR profiles.

Crystallographic and Hydrogen-Bonding Features

  • Compound I () : Forms inversion dimers via N–H⋯N bonds (R22(8) motif), with pyrimidine-benzene dihedral angles of 42.25°. The target’s sulfonyl group may promote stronger intermolecular interactions (e.g., S=O⋯H–N).
  • Compound II () : Two independent molecules in the asymmetric unit linked via 3D hydrogen-bond networks. The target’s 2-ethylphenyl group could disrupt such packing, altering crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.